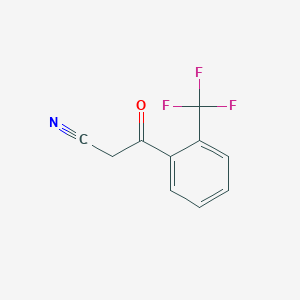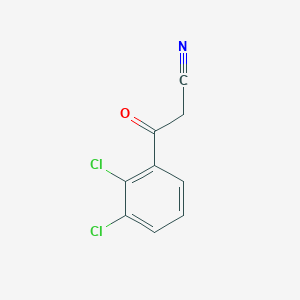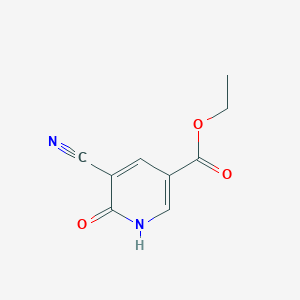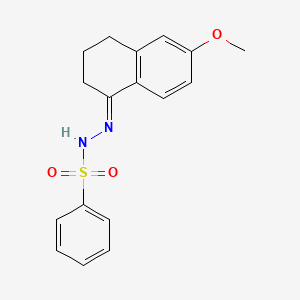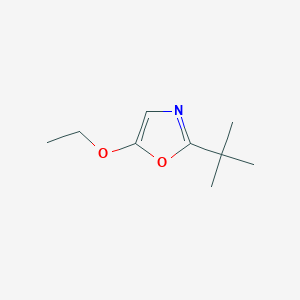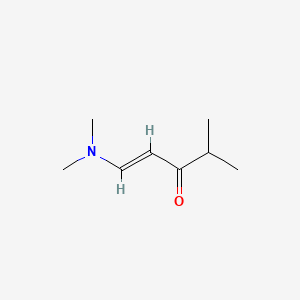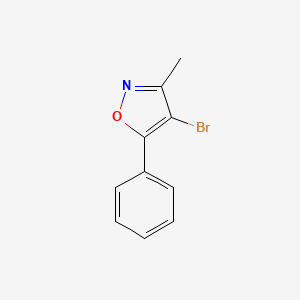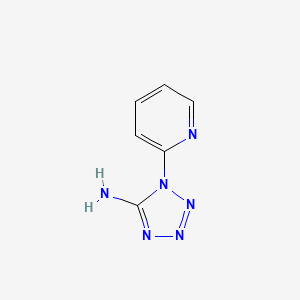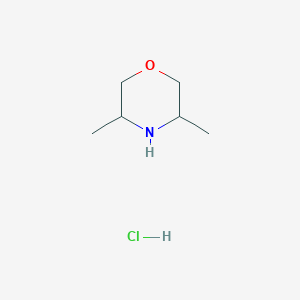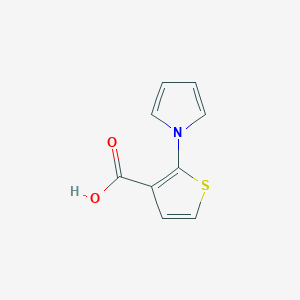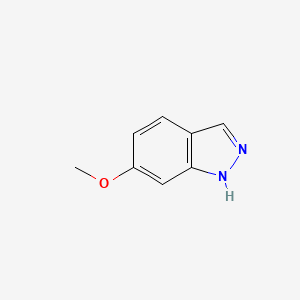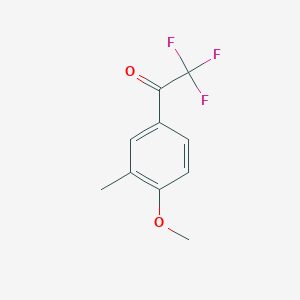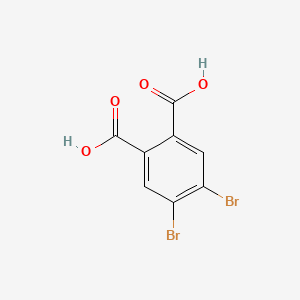
4,5-Dibromophthalic acid
説明
4,5-Dibromophthalic acid is a chemical compound with the CAS Number: 24063-28-3 . It has a molecular weight of 323.93 and its IUPAC name is 4,5-dibromophthalic acid . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4,5-Dibromophthalic acid involves a process where phthalylhydrazine is dissolved into glacial acetic acid, followed by the addition of N-bromo-succinimide (NBS). The mixture is heated to 80 to 100 DEG C and reacted for 0.5 to 1 hour . After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water . The solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .Molecular Structure Analysis
The molecular formula of 4,5-Dibromophthalic acid is C8H4Br2O4 . The InChI code for this compound is 1S/C8H4Br2O4/c9-5-1-3 (7 (11)12)4 (8 (13)14)2-6 (5)10/h1-2H, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
4,5-Dibromophthalic acid is a solid at room temperature . It has a density of 2.205g/cm3 . The boiling point of this compound is 448ºC at 760 mmHg .科学的研究の応用
Synthesis of Phthalocyanine Compounds
4,5-Dibromophthalic acid is primarily used as an intermediate in the synthesis of carboxyl-substituted phthalocyanine compounds. This synthesis involves electrophilic substitution reactions and oxidation processes. In one study, the optimal reaction conditions for the synthesis of 4,5-dibromophthalic acid were identified, achieving higher yields than previously reported (Zhang Fe, 2014).
Intermediate in Synthesis of 4,5-Dicyano Dimethyl Phthalate
4,5-Dibromophthalic acid is also utilized in the synthesis of 4,5-dicyano dimethyl phthalate, another intermediate in producing phthalocyanine compounds. This process involves the conversion of 4,5-Dibromophthalic acid to 4,5-dibromo dimethyl phthalate, followed by reaction with cuprous cyanide. The optimal reaction conditions for this synthesis have been identified to increase the yield significantly (Fei Zhang et al., 2014).
Phasing Tool in Protein Structure Determination
A derivative of 4,5-Dibromophthalic acid, namely 5-Amino-2,4,6-tribromoisophthalic acid, has been used as a phasing tool for protein structure determination. This application is significant in the field of biological crystallography, providing a novel approach to heavy-atom derivatization for protein binding (T. Beck, T. Gruene, & G. Sheldrick, 2010).
Synthesis of Metal Complexes
Research has been conducted on the synthesis of metal complexes with phthalic acid, including derivatives of 4,5-dibromophthalic acid. These complexes are studied for their nanoscale and electronic properties, contributing to materials science and nanotechnology (M. Keskin et al., 2020).
Development of Flexible Multicarboxylate Ligands-Based Compounds
4,5-Dibromophthalic acid plays a role in the development of new compounds based on flexible multicarboxylate ligands. These compounds have potential applications in magnetic susceptibility and photoluminescent properties, which are crucial in various scientific and industrial applications (Z. Pan et al., 2008).
Synthesis of Water-Soluble Phthalocyanines
In the synthesis of water-soluble phthalocyanines for applications in cancer therapy and photoinactivation of viruses, derivatives of 4,5-Dibromophthalic acid are used. These compounds exhibit low dark cytotoxicity and are effective in photodynamic therapy (Wei Liu et al., 2005).
Safety And Hazards
The safety information for 4,5-Dibromophthalic acid includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
4,5-dibromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYHOLKTROMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505930 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromophthalic acid | |
CAS RN |
24063-28-3 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
